molecular formula C11H18N2O2 B2729073 Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate CAS No. 2413878-01-8

Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate

Cat. No.: B2729073
CAS No.: 2413878-01-8
M. Wt: 210.277
InChI Key: AYRWLQHKZKRPBM-KYZUINATSA-N
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Description

Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and drug discovery. This compound features a cyclobutane ring substituted with a nitrile (CN) group and a methylene-linked carbamate protecting group, specifically the tert -butoxycarbonyl (Boc) group. The Boc group is a cornerstone in organic synthesis, widely employed to protect amines during multi-step synthetic sequences due to its stability under a variety of conditions and its clean removal with mild acid . The presence of the nitrile group is a common bioisostere in drug design, often used to improve metabolic stability, enhance binding affinity, or introduce polarity to a molecule . Carbamate functional groups are recognized as stable, versatile motifs in modern pharmaceuticals. They demonstrate good proteolytic stability and an ability to penetrate cell membranes, making them valuable for developing enzyme inhibitors and active pharmaceutical ingredients (APIs) . Carbamate-based compounds are found in a range of therapeutic areas, including treatments for cancer, epilepsy, HIV, and neurodegenerative diseases . The structural features of this compound suggest its potential utility as a key synthetic intermediate or building block in the development of such pharmacologically active agents. Researchers may employ it in the synthesis of more complex molecules, leveraging the protected amine for subsequent functionalization. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate precautions in a laboratory setting, referring to the relevant safety data sheet before use.

Properties

IUPAC Name

tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-5,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRWLQHKZKRPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclobutyl derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc₂O) as a protecting group for the amine functionality . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized carbamates or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate is utilized as an intermediate in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that enhance the pharmacological properties of drug candidates.

Case Study : In research focusing on enzyme inhibitors, this compound was evaluated for its ability to inhibit specific proteases involved in disease pathways. The structural nuances of the compound were found to significantly influence its binding affinity and inhibitory potency against target enzymes.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is employed in various reactions, including nucleophilic substitutions and coupling reactions, due to its ability to participate in diverse chemical transformations.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionConditions
Nucleophilic SubstitutionUsed to introduce functional groups at the carbamate siteMild conditions with bases
Coupling ReactionsActs as a coupling partner in forming complex moleculesCatalytic conditions
Protecting GroupFunctions as a protecting group in peptide synthesisAcidic or basic conditions

Biological Research

The compound's biological activity has been investigated, particularly its interactions with enzymes and receptors. Its ability to act as a nucleophile allows it to modulate enzyme activities, making it useful in studying metabolic pathways.

Case Study : Research into the interaction of this compound with MALT1 protease revealed that structural modifications could enhance its inhibitory effects, offering insights into the development of new therapeutic agents for immune-related diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain: The cyclobutane ring in the target compound introduces higher ring strain compared to six-membered piperidine or piperazine analogs. This strain may enhance reactivity but reduce thermal stability .

Functional Group Diversity: Nitrile (-C≡N): Enhances polarity and participates in click chemistry or nucleophilic additions . Aminoethyl (-CH₂CH₂NH₂): Increases basicity and solubility in acidic media, enabling use in pH-sensitive formulations . Chlorosulfonyl (-SO₂Cl): A reactive leaving group for sulfonamide synthesis or polymer crosslinking .

Molecular Weight and Solubility :

  • Smaller cyclobutane-based compounds (e.g., molecular weight ~200 g/mol) are likely more soluble in organic solvents than bulkier piperazine derivatives (e.g., 229–257 g/mol) .

Applications :

  • The target compound’s nitrile group is advantageous in medicinal chemistry for forming hydrogen bonds with biological targets .
  • Piperidine/piperazine analogs are preferred in CNS drug development due to improved blood-brain barrier penetration .

Research Findings and Commercial Availability

  • Synthetic Utility: The cyano group in the target compound facilitates further functionalization, such as reduction to primary amines or conversion to tetrazoles .
  • Supplier Data: this compound is available from suppliers like CymitQuimica in quantities up to 500 mg, indicating its use in laboratory-scale research .
  • Contrasting Reactivity : Cyclobutane derivatives with sulfonyl chloride groups (e.g., CAS 877964-32-4) are niche reagents in industrial sulfonation processes, unlike the more widely used nitrile variant .

Biological Activity

Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate, a compound with the molecular formula C10H16N2O2C_{10}H_{16}N_{2}O_{2} and a molecular weight of 196.25 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H16N2O2C_{10}H_{16}N_{2}O_{2}
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1393180-29-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuroprotection. It functions as a modulator of specific enzyme pathways and cellular signaling mechanisms.

  • E3 Ubiquitin Ligase Interaction : Recent studies indicate that compounds similar to this compound can act on E3 ubiquitin ligases, which are critical in protein degradation pathways. This interaction can lead to the targeted degradation of oncogenic proteins, thereby inhibiting tumor growth .
  • Cereblon Binding : The compound may also influence cereblon, an E3 ubiquitin ligase that has been implicated in the mechanism of action for several anti-cancer drugs. By altering the specificity of the cereblon complex, it can induce the degradation of transcription factors essential for cancer cell survival .

Biological Activity

A summary table of biological activities associated with this compound is provided below:

Activity Description Reference
Anticancer ActivityInhibits growth of various cancer cell lines through E3 ligase modulation
Neuroprotective EffectsPotential protective effects against neurodegenerative diseases
Enzyme ModulationModulates enzymes involved in metabolic pathways

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Neuroprotection : Preliminary animal studies suggest that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer's disease .

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